N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Enzymes in Cancer Treatment
Research has highlighted the significance of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and related compounds in the inhibition of critical enzymes for cancer treatment. Gangjee et al. (2008) found that derivatives of this compound are potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the synthesis of DNA and cell proliferation, making them potential candidates for cancer treatment. The nonclassical analogues synthesized in this study demonstrated moderate to potent inhibitory activity against human TS, indicating the therapeutic potential of these compounds in targeting cancer cells Gangjee et al., 2008.
Crystal Structures and Molecular Conformation
Understanding the crystal structure and molecular conformation of these compounds provides insights into their potential biological activities. Subasri et al. (2016) analyzed the crystal structures of closely related compounds, noting a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing this conformation Subasri et al., 2016.
Antimicrobial Properties
In addition to anticancer activity, derivatives of this compound have shown significant antimicrobial properties. Attia et al. (2014) synthesized a derivative that exhibited antimicrobial activity against various strains, including S. aureus and B. cereus. The structural integrity and S-alkylation of the compound were confirmed through single crystal X-ray structure analysis Attia et al., 2014.
Synthesis and Evaluation as Antitumor Agents
Further research by Gangjee et al. (2005) focused on the synthesis and evaluation of classical and nonclassical antifolates derived from this compound, revealing their role as dual inhibitors of DHFR and TS. These compounds showed potent inhibitory activity against human DHFR and demonstrated the ability to inhibit the growth of tumor cells in culture, presenting a promising avenue for cancer treatment Gangjee et al., 2005.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-8-28-18)22-20(23)29-11-17(24)21-10-13-4-5-15-16(9-13)27-12-26-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWESKQVRSELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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